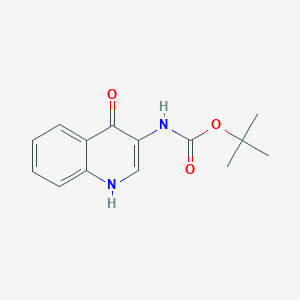![molecular formula C13H8ClN3O B11854827 6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 81933-74-6](/img/structure/B11854827.png)
6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a chloro group and a phenyl ring in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting hydrazine with a β-keto ester under acidic conditions.
Cyclization with Pyridine: The pyrazole intermediate is then subjected to cyclization with a pyridine derivative in the presence of a suitable catalyst, such as iodine or a Lewis acid, to form the pyrazolopyridine core.
Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Formylation: The final step involves the formylation of the pyrazolopyridine core to introduce the aldehyde group. This can be achieved using Vilsmeier-Haack reaction conditions, where the compound is treated with a mixture of dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Reduction: 6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules, including kinase inhibitors and anti-inflammatory agents.
Biological Studies: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Chemical Biology: It serves as a probe in chemical biology studies to investigate cellular pathways and molecular interactions.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and phenyl groups enhance its binding affinity to these targets, leading to modulation of their activity. For example, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their phosphorylation activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde: Lacks the chloro group, resulting in different reactivity and biological activity.
6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde: Contains a methyl group instead of a chloro group, leading to variations in chemical properties and applications.
6-Bromo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde: The bromo group imparts different electronic effects compared to the chloro group, affecting its reactivity and biological interactions.
Uniqueness
6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is unique due to the presence of the chloro group, which enhances its reactivity and binding affinity to biological targets. This makes it a valuable compound in medicinal chemistry for the development of potent bioactive molecules.
Properties
CAS No. |
81933-74-6 |
|---|---|
Molecular Formula |
C13H8ClN3O |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
6-chloro-1-phenylpyrazolo[3,4-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C13H8ClN3O/c14-12-10(8-18)6-9-7-15-17(13(9)16-12)11-4-2-1-3-5-11/h1-8H |
InChI Key |
YYDNKVOQIVUTNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC(=C(C=C3C=N2)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



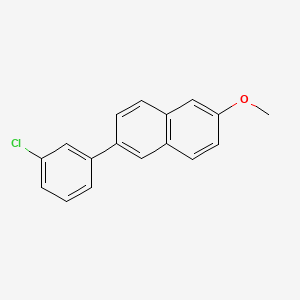
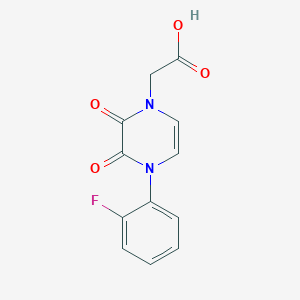
![ethyl 2-[2-methoxy-6-[(Z)-methoxyiminomethyl]phenoxy]acetate](/img/structure/B11854786.png)

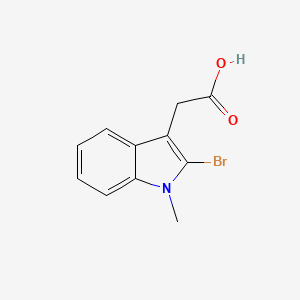
![1-{2-(Prop-1-en-2-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11854806.png)
![5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline](/img/structure/B11854813.png)
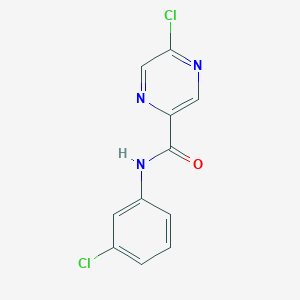
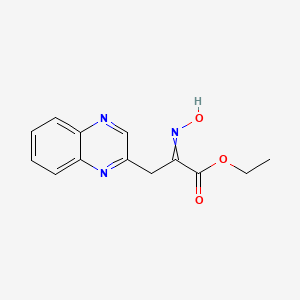
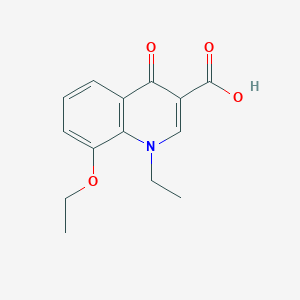
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11854841.png)
